molecular formula C14H17N3O B11820397 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide

2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide

Cat. No.: B11820397
M. Wt: 243.30 g/mol
InChI Key: NZWZTTXIMSMNJR-UHFFFAOYSA-N
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Description

2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is an organic compound with the molecular formula C13H16N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyano group, a dimethylamino group, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide typically involves the reaction of 2-cyano-3-(dimethylamino)prop-2-enamide with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can act as a nucleophile in substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is unique due to the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-11-4-6-12(7-5-11)9-16-14(18)13(8-15)10-17(2)3/h4-7,10H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWZTTXIMSMNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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